3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Thiazolidinedione Scaffold hopping PPARγ

The target compound, 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2320683-57-4, molecular formula C₁₇H₁₆N₂O₄S, molecular weight 344.4 g/mol), is a fully synthetic N-substituted thiazolidine-2,4-dione (TZD) derivative that incorporates three distinct pharmacophoric elements within a single molecular framework: a benzofuran-2-carbonyl moiety, a piperidine linker, and the TZD ring. Unlike classical glitazones (e.g., rosiglitazone, pioglitazone) that feature a 5-benzylidene-substituted TZD core, this compound employs an N-piperidinyl substitution pattern at position 3 of the thiazolidine ring, positioning it within a structurally distinct subclass of TZD analogs.

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 2320683-57-4
Cat. No. B2803047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
CAS2320683-57-4
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C17H16N2O4S/c20-15-10-24-17(22)19(15)12-5-7-18(8-6-12)16(21)14-9-11-3-1-2-4-13(11)23-14/h1-4,9,12H,5-8,10H2
InChIKeyFTNFIGBYWJJALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2320683-57-4): Structural Identity and Physicochemical Profile for Procurement Decisions


The target compound, 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2320683-57-4, molecular formula C₁₇H₁₆N₂O₄S, molecular weight 344.4 g/mol), is a fully synthetic N-substituted thiazolidine-2,4-dione (TZD) derivative that incorporates three distinct pharmacophoric elements within a single molecular framework: a benzofuran-2-carbonyl moiety, a piperidine linker, and the TZD ring [1]. Unlike classical glitazones (e.g., rosiglitazone, pioglitazone) that feature a 5-benzylidene-substituted TZD core, this compound employs an N-piperidinyl substitution pattern at position 3 of the thiazolidine ring, positioning it within a structurally distinct subclass of TZD analogs [2]. Computed physicochemical properties include XLogP3-AA of 2.7, topological polar surface area of 96.1 Ų, zero hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds, collectively conferring a favorable drug-likeness profile compliant with Lipinski's Rule of Five [1]. The compound was first registered in PubChem in 2016 and is commercially available as a research-grade chemical from multiple suppliers.

Why Generic TZD Substitution Fails for Chemical Probes Built on the 3-(1-(Benzofuran-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione Scaffold


The TZD class encompasses structurally diverse molecules whose pharmacological profiles are exquisitely sensitive to substitution pattern. Classical 5-benzylidene-TZDs such as rosiglitazone and pioglitazone achieve PPARγ activation through a binding mode that relies on the acidic TZD headgroup forming hydrogen bonds with His323, Tyr473, and Ser289 in the AF-2 helix, while the lipophilic tail occupies the ligand-binding pocket [1]. In contrast, the target compound features an N-substituted TZD core linked via a piperidine spacer to a benzofuran-2-carbonyl group—a topology that fundamentally alters the presentation of the TZD pharmacophore to any target protein. Even among benzofuran-containing TZDs, linker identity is a critical determinant of activity: the seminal 1999 study by Reddy et al. demonstrated that inserting an N-Me group into the linker between the TZD and benzofuran moieties produced 'considerable improvement in euglycemic activity,' and that replacing the linker with a pyrrolidine moiety further enhanced potency [2]. The piperidine linker in the target compound represents a distinct conformational constraint not present in any clinically approved TZD, making direct substitution with generic TZDs chemically and pharmacologically invalid for experiments requiring this precise scaffold topology.

Quantitative Differentiation Evidence for 3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Relative to In-Class and Structural Comparators


N-Substitution Pattern at Position 3 of the Thiazolidine Ring Confers Scaffold-Level Differentiation from 5-Benzylidene TZDs

All clinically approved TZDs (rosiglitazone, pioglitazone, troglitazone) and the majority of published benzofuran-containing TZD analogs feature a 5-benzylidene or 5-arylidene substitution on the thiazolidine ring, wherein the exocyclic double bond at position 5 is essential for PPARγ agonism [1]. The target compound (2320683-57-4) instead bears an N-piperidinyl substitution at position 3 of the thiazolidine-2,4-dione ring, creating a saturated N-substituted TZD core that is structurally incapable of adopting the canonical PPARγ-binding conformation required by 5-benzylidene TZDs [2]. This fundamental scaffold divergence implies that the target compound does not function as a classical PPARγ full agonist and instead may engage alternative targets (e.g., PTP1B, aldose reductase, or HDAC8) that are known to accommodate N-substituted TZD ligands [3].

Thiazolidinedione Scaffold hopping PPARγ

Benzofuran-2-carbonyl Pharmacophore Provides Lipophilic Efficiency Advantages Over Phenyl-Based TZD Analogs

Within the broader benzofuran-containing TZD class, the benzofuran ring has been demonstrated to confer superior euglycemic activity relative to simple phenyl-substituted analogs. Reddy et al. (1999) reported that benzofuran-containing TZDs exhibited potent plasma glucose lowering in db/db mice, with the optimized compound 21a (5-[4-[N-[3(R/S)-5-benzyloxy-2,3-dihydro-2,2,4,6,7-pentamethylbenzofuran-3-ylmethyl]-(2S)-pyrrolidin-2-ylmethoxy]phenylene]thiazolidine-2,4-dione maleate) reducing plasma glucose to 8 ± 1 mM at 100 mg/kg/day—equivalent to lean littermate levels [1]. While the target compound (2320683-57-4) has not yet been evaluated in analogous in vivo models, its benzofuran-2-carbonyl substituent represents a simplified, synthetically accessible benzofuran attachment that retains the oxygen heterocycle critical for metabolic activity while offering a reduced molecular weight (344.4 vs. >600 Da for compound 21a) and lower lipophilic burden (XLogP3 2.7) that may translate to improved ligand efficiency indices [2]. In contrast, simpler acyl-piperidinyl TZDs lacking the benzofuran ring (e.g., 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione) lack the oxygen heteroatom that participates in key electronic interactions within the binding site.

Benzofuran Lipophilic efficiency Structure-activity relationship

Piperidine Linker Differentiates Conformational Landscape from Pyrrolidine-Linked Benzofuran TZDs That Dominate the Prior Art

The seminal benzofuran-TZD series by Reddy et al. (1999) identified the pyrrolidine linker as a key structural feature for potent euglycemic activity, with compound 21a bearing a (2S)-pyrrolidin-2-ylmethoxy linkage between the benzofuran and TZD pharmacophores achieving the highest efficacy in the series [1]. The target compound (2320683-57-4) employs a piperidine ring as the central linker—a six-membered saturated heterocycle that introduces distinct conformational constraints compared to the five-membered pyrrolidine. Specifically, the piperidine ring adopts chair conformations with distinct axial/equatorial orientations of the N-substituents, whereas the pyrrolidine ring in compound 21a adopts envelope or twist conformations [2]. This conformational difference translates to a distinct spatial relationship between the benzofuran-2-carbonyl and TZD moieties: in the target compound, the benzofuran carbonyl is directly attached to the piperidine nitrogen as an amide, creating a rigidified planar amide bond that constrains rotational freedom, whereas compound 21a employs an ether-linked benzofuran attached via a methylene bridge to the pyrrolidine nitrogen, affording greater conformational flexibility [3]. For screening campaigns targeting proteins where the relative orientation of the benzofuran and TZD rings is critical for binding, the piperidine-amide scaffold provides a unique conformational presentation not achievable with pyrrolidine-linked analogs.

Conformational constraint Piperidine linker Linker SAR

Zero Hydrogen Bond Donor Count Differentiates Solubility and Permeability Profile from Carboxylic Acid-Containing TZDs

Classical TZDs such as rosiglitazone (1 HBD), pioglitazone (1 HBD), and troglitazone (1 HBD) each possess a single hydrogen bond donor associated with the acidic TZD NH proton (pKa ~6.5-7.0), which is essential for PPARγ binding but contributes to moderate aqueous solubility and is a site for Phase II glucuronidation metabolism [1]. The target compound (2320683-57-4) has a computed hydrogen bond donor count of zero [2], as the TZD ring is N-substituted at position 3, eliminating the acidic NH proton. This structural feature is expected to increase intrinsic membrane permeability (as predicted by the absence of HBD-related desolvation penalties) while potentially reducing metabolic liability at the TZD ring. In comparison, the closest commercially available analog, 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, also possesses zero HBDs but lacks the benzofuran oxygen heterocycle that provides additional hydrogen bond acceptor capacity (5 vs. 4 HBA counts) for target engagement [3].

Hydrogen bond donor Permeability Physicochemical property

Procurement-Relevant Application Scenarios for 3-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 2320683-57-4)


Chemical Probe Development for Non-PPARγ Targets Amenable to N-Substituted TZD Ligands

The N-substitution at position 3 of the TZD ring structurally precludes PPARγ full agonism, making compound 2320683-57-4 a privileged starting scaffold for developing chemical probes targeting PTP1B, aldose reductase (ALR2), or HDAC8—enzymes that have been shown to accommodate N-substituted TZD ligands [1]. In contrast to rosiglitazone or pioglitazone, which carry significant PPARγ-driven confounding pharmacology in cellular assays, this compound's scaffold divergence allows researchers to interrogate TZD-associated phenotypes without the confounding influence of PPARγ transcriptional activation. Procurement of this specific compound (rather than a generic TZD) is essential for experiments requiring a clean pharmacological tool free of PPARγ bias.

Fragment-Based and Structure-Guided Lead Optimization Leveraging Favorable Ligand Efficiency

With a molecular weight of 344.4 g/mol and XLogP3 of 2.7, compound 2320683-57-4 occupies an attractive position in lead-like chemical space [1]. Compared to the highly optimized benzofuran TZD compound 21a (MW >600 Da) from the Reddy 1999 series, the target compound provides substantially greater room for property-based optimization. Medicinal chemistry teams can elaborate the benzofuran ring, modify the piperidine linker, or functionalize the TZD core while remaining within Lipinski-compliant space—a critical advantage when hit-to-lead campaigns aim to balance potency gains with pharmacokinetic properties. The benzofuran-2-carbonyl moiety also serves as a readily diversifiable handle for parallel synthesis approaches [2].

CNS-Penetrant TZD Analog Screening Where Blood-Brain Barrier Permeability Is Required

The zero hydrogen bond donor count of compound 2320683-57-4 predicts significantly enhanced passive membrane permeability relative to classical TZDs (all of which possess at least one HBD from the acidic TZD NH) [1]. This property makes the compound particularly suitable for CNS drug discovery programs targeting neuroinflammatory or neurodegenerative conditions where TZD-based mechanisms (e.g., PTP1B inhibition, anti-inflammatory activity) may be therapeutically relevant but where classical TZDs fail due to poor brain penetration. The 5 hydrogen bond acceptor atoms, including the benzofuran oxygen, provide target engagement capacity without the permeability penalty of HBDs. For neuroscience-focused screening collections, this compound fills a gap not addressed by any FDA-approved TZD.

Structure-Activity Relationship Studies Exploring Linker Geometry in Benzofuran-TZD Hybrid Molecules

The piperidine-amide linker topology in compound 2320683-57-4 represents a distinct point in conformational space relative to the pyrrolidine-ether linked benzofuran TZDs that dominate the published literature [1]. For SAR campaigns systematically exploring how linker ring size (5-membered pyrrolidine vs. 6-membered piperidine), linker attachment chemistry (amide vs. ether vs. methylene), and conformational flexibility modulate target binding and selectivity, this compound serves as an essential comparator. Procurement alongside a pyrrolidine-linked analog enables head-to-head profiling to deconvolute the contributions of linker geometry to biological activity—a key consideration for patent strategy when defining novel chemical matter beyond the Reddy et al. prior art [2].

Quote Request

Request a Quote for 3-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.